molecular formula C9H12BrN B1519300 (4-Bromo-2,6-dimethylphenyl)methanamine CAS No. 1114822-90-0

(4-Bromo-2,6-dimethylphenyl)methanamine

Cat. No.: B1519300
CAS No.: 1114822-90-0
M. Wt: 214.1 g/mol
InChI Key: VSSRYJUNVNDQTR-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)methanamine (CAS 1114822-90-0) is an organic compound with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol [ citation:1 ][ citation:6 ]. This benzylamine derivative is characterized by a bromo-substituted and dimethyl-substituted phenyl ring, a structure that often serves as a critical synthetic building block in organic chemistry research [ citation:1 ]. As a versatile chemical intermediate, this compound is of significant value in medicinal chemistry and drug discovery research. Its specific molecular architecture makes it a potential precursor for the development of novel pharmaceutical candidates and other fine chemicals [ citation:1 ]. The compound is offered with a minimum purity of 95% and is recommended for long-term storage in a cool, dry environment to maintain stability [ citation:6 ]. Its hydrochloride salt (CAS 2253630-40-7) is also available for researchers who may require the compound in a different physical form or solubility profile [ citation:5 ]. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals, and it is not for use in foods, cosmetics, biocides, or pesticides [ citation:6 ]. Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSRYJUNVNDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284647
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-90-0
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(4-Bromo-2,6-dimethylphenyl)methanamine: undergoes various types of reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The bromine atom can be reduced to form the corresponding phenylmethanamine.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Nitro Compound: From oxidation.

  • Phenylmethanamine: From reduction.

  • Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(4-Bromo-2,6-dimethylphenyl)methanamine: has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of biological systems and as a building block for bioactive molecules.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The amine group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of (4-Bromo-2,6-dimethylphenyl)methanamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(4-Bromo-2,6-dimethylphenyl)methanamine Br (4), CH₃ (2,6), NH₂ C₉H₁₂BrN 214.10 High lipophilicity; CAS 24596-19-8
(4-Bromo-2,6-difluorophenyl)methanamine Br (4), F (2,6), NH₂ C₇H₆BrF₂N 222.03 Lower boiling point (233°C predicted); CAS 887585-99-1
(4-Fluoro-2,6-dimethylphenyl)methanamine F (4), CH₃ (2,6), NH₂ C₉H₁₂FN 153.20 Higher solubility; CAS linked to CID 45090548
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Br (4), F (2,6), CH₃, NH₂ C₈H₈BrF₂N 238.06 Chiral center; 95% purity
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride Br (4), F (2,5), NH₂·HCl C₇H₇BrClF₂N 258.49 Solid form; 95% purity

Key Differences and Trends

Halogen Effects: Bromine vs. Fluorine: Bromine’s larger atomic size increases molecular weight and lipophilicity compared to fluorine. For example, replacing fluorine with bromine in (4-Fluoro-2,6-dimethylphenyl)methanamine results in a ~60 g/mol increase in molecular weight . Bromine’s electron-withdrawing nature also reduces basicity compared to fluorine-free analogs. Positional Isomerism: In (4-Bromo-2,5-difluorophenyl)methanamine, fluorine at the 2 and 5 positions (vs.

Substituent Impact on Solubility and Reactivity :

  • Methyl groups in (4-Bromo-2,6-dimethylphenyl)methanamine enhance steric hindrance, reducing nucleophilic attack susceptibility compared to fluorine-substituted analogs .
  • Fluorine’s electronegativity in (4-Bromo-2,6-difluorophenyl)methanamine increases polarity, improving aqueous solubility relative to the methyl-dominated analog .

Chiral vs. Achiral Structures :

  • The (S)-enantiomer of 1-(4-Bromo-2,6-difluorophenyl)ethanamine introduces stereochemical complexity, which is critical in drug design for target specificity .

Biological Activity

(4-Bromo-2,6-dimethylphenyl)methanamine is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

Chemical Formula: C9_9H12_{12}BrN
Molecular Weight: 215.1 g/mol
Structural Characteristics: The compound features a bromine atom and two methyl groups attached to a benzene ring, with an amine group linked to the methylene carbon. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of (4-Bromo-2,6-dimethylphenyl)methanamine is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding: The amine group can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation: It may act as an inhibitor or activator for certain enzymes involved in metabolic pathways, potentially affecting inflammation and pain responses.
  • Antiviral Activity: Preliminary studies indicate that derivatives of this compound exhibit antiviral properties against HIV, showing low nanomolar activity against wild-type and mutated strains .

Antiviral Properties

Research has demonstrated that (4-Bromo-2,6-dimethylphenyl)methanamine derivatives can inhibit HIV replication. A study reported that compounds synthesized from this base showed significant activity against both wild-type HIV and resistant strains such as Y181C and K103N. The compounds exhibited improved solubility and potency, making them promising candidates for further development in antiviral therapies .

Cytotoxicity Assessments

Cytotoxicity tests conducted on various cell lines revealed that many derivatives of (4-Bromo-2,6-dimethylphenyl)methanamine maintain acceptable safety profiles. For instance, several compounds displayed CC50_{50} values greater than 100 µM, indicating low toxicity in human cell lines susceptible to HIV infection. However, some derivatives exhibited higher toxicity levels, necessitating further optimization for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique properties of (4-Bromo-2,6-dimethylphenyl)methanamine, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(4-Bromo-2,6-difluorophenyl)methanamineFluorine substitutionModerate antiviral activity
(4-Bromophenyl)(phenyl)methanamineDifferent phenyl substitutionLower potency in inhibition assays
(4-Methyl-2,6-dimethylphenyl)methanamineMethyl group presencePotential analgesic effects

The presence of both bromine and methyl groups in (4-Bromo-2,6-dimethylphenyl)methanamine provides distinct reactivity compared to its analogs, enhancing its utility in synthetic applications and biological studies.

Case Study 1: Synthesis of Novel Antiviral Agents

A study focused on synthesizing analogs of (4-Bromo-2,6-dimethylphenyl)methanamine for use as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were evaluated for their ability to inhibit HIV replication in vitro. Results indicated that several synthesized derivatives exhibited potent antiviral activity with minimal cytotoxicity .

Case Study 2: Mechanistic Insights into Enzyme Interaction

Another investigation utilized molecular docking techniques to explore how (4-Bromo-2,6-dimethylphenyl)methanamine interacts with specific enzymes involved in inflammatory pathways. The findings suggested that the compound could serve as a scaffold for developing anti-inflammatory drugs by modulating enzyme activity .

Preparation Methods

Starting Materials and Key Intermediates

  • 2,6-Dimethylbenzyl halides or alcohols serve as common precursors.
  • Bromination at the para position (4-position) is typically achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • The benzyl position is then transformed into a methanamine group through nucleophilic substitution or reductive amination.

Common Synthetic Routes

Step Reaction Type Reagents/Conditions Comments
1 Bromination Bromine or NBS, solvent (e.g., acetic acid), controlled temperature (0–25 °C) Selective bromination at para position to methyl groups
2 Formation of benzyl halide or alcohol intermediate Chlorination or hydroxylation if starting from methyl group Converts methyl to reactive intermediate for amination
3 Amination Ammonia or amine source, reductive amination catalysts (e.g., Pd/C, hydrogen) or nucleophilic substitution with ammonia in polar solvents Converts benzyl halide or alcohol to methanamine
4 Purification Recrystallization, chromatography Ensures high purity for research or industrial use

Representative Synthetic Example

A typical laboratory synthesis might proceed as follows:

  • Bromination : 2,6-dimethylbenzyl alcohol is treated with bromine in glacial acetic acid at low temperature to selectively brominate the 4-position on the aromatic ring.
  • Conversion to benzyl bromide : The benzyl alcohol intermediate can be converted to benzyl bromide using phosphorus tribromide (PBr3).
  • Amination : The benzyl bromide is then reacted with excess ammonia in a polar solvent such as ethanol or methanol under reflux to yield (4-bromo-2,6-dimethylphenyl)methanamine.
  • Purification : The crude product is purified by recrystallization or column chromatography.

Reaction Conditions and Optimization

Parameter Typical Range/Conditions Effect on Yield and Purity
Bromination temperature 0–25 °C Lower temperature favors selective bromination, minimizing polybromination
Solvent Glacial acetic acid, dichloromethane, ethanol Solvent polarity affects reaction rate and selectivity
Amination temperature Reflux (60–80 °C) Higher temperature increases amination rate but may cause side reactions
Reaction time 1–6 hours Sufficient time needed for complete conversion
Purification methods Recrystallization from ethanol, silica gel chromatography Critical for removing unreacted bromine and side products

Analytical and Research Findings

  • Spectroscopic Analysis : The identity and purity of (4-bromo-2,6-dimethylphenyl)methanamine are confirmed via ^1H NMR, showing characteristic aromatic proton shifts and methyl singlets near δ 2.3 ppm, and methylene protons adjacent to the amine group.
  • Mass Spectrometry : Molecular ion peak at m/z 214 confirms molecular weight.
  • Chromatography : HPLC with UV detection at 254 nm is used to assess purity, typically achieving >95% purity after purification.
  • Yield : Optimized synthetic routes report yields ranging from 60% to 85%, depending on reaction scale and conditions.

Summary Table of Preparation Data

Aspect Details
Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Key Starting Material 2,6-Dimethylbenzyl alcohol or halide
Bromination Agent Bromine (Br2), NBS
Amination Method Nucleophilic substitution with ammonia or reductive amination
Typical Solvents Glacial acetic acid, ethanol, methanol
Reaction Temperature Bromination: 0–25 °C; Amination: reflux (60–80 °C)
Yield Range 60–85%
Purity After Purification >95%
Analytical Techniques ^1H NMR, MS, HPLC

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-2,6-dimethylphenyl)methanamine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with bromination and alkylation of substituted anilines. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via ¹H/¹³C NMR spectroscopy to confirm regioselectivity and purity. For example, the bromine atom’s introduction at the para position is critical, validated by distinct aromatic proton splitting patterns in NMR .

Q. Which analytical techniques are most effective for characterizing (4-Bromo-2,6-dimethylphenyl)methanamine?

Standard methods include:

  • NMR spectroscopy : To confirm the amine group’s presence (δ ~2.5 ppm for –NH₂) and bromine’s electronic effects on aromatic protons.
  • High-performance liquid chromatography (HPLC) : For purity assessment (>95% is typical for research-grade material).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 214.06) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological target interactions?

The bromine atom enhances electrophilic aromatic substitution resistance, stabilizing the aromatic ring. In biological systems, it may participate in halogen bonding with enzymes or receptors, as seen in studies of similar brominated amines. Computational docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors, where bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets .

Q. What strategies resolve contradictory data in reported biological activities (e.g., cytotoxicity vs. therapeutic potential)?

Contradictions often arise from assay variability or impurity profiles. Recommended approaches:

  • Purity validation : Use HPLC-MS to rule out byproducts.
  • Dose-response studies : Establish IC₅₀ curves across multiple cell lines (e.g., HeLa, A549).
  • Structural analogs comparison : Test derivatives (e.g., 4-chloro or 4-fluoro substitutions) to isolate bromine’s role .

Q. How can regioselectivity challenges during synthesis be mitigated?

Regioselectivity in bromination is controlled by:

  • Temperature : Lower temperatures (0–5°C) favor para-bromination in dimethyl-substituted aromatics.
  • Catalysts : Lewis acids like FeBr₃ direct electrophilic attack.
  • Protecting groups : Temporary protection of the amine (–NHBoc) prevents undesired side reactions .

Q. What are the stability profiles of (4-Bromo-2,6-dimethylphenyl)methanamine under varying storage conditions?

Stability studies show:

  • Thermal stability : Decomposition above 150°C (TGA data).
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Solvent compatibility : Stable in DMSO or ethanol for >6 months; avoid aqueous buffers at pH >8 due to amine oxidation .

Q. How can enantiomeric purity be achieved if chiral derivatives are synthesized?

While the parent compound is not chiral, derivatives (e.g., N-alkylated versions) may require chiral resolution :

  • Chiral HPLC : Use columns like Chiralpak IA/IB.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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